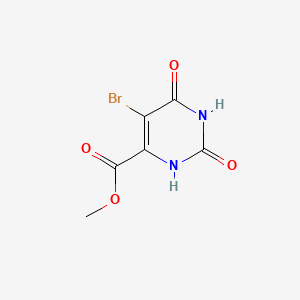

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

説明

Historical Context and Discovery of Brominated Pyrimidine Derivatives

The historical development of brominated pyrimidine chemistry traces its origins to the early twentieth century, when Wheeler and Johnson first observed the distinctive colored reaction products obtained through the bromination of uracil and cytosine in 1907. This pioneering work established the foundation for understanding the reactivity patterns of pyrimidine bases with halogenating agents and initiated decades of systematic research into the synthesis and properties of brominated pyrimidine derivatives. The early investigations revealed that bromination reactions with pyrimidine compounds could yield structurally diverse products, depending on the specific reaction conditions and the nature of the starting materials employed.

The mechanistic understanding of pyrimidine bromination advanced significantly through the work of Wang in 1957, who proposed detailed reaction pathways for the bromination of uracil derivatives using molecular bromine in aqueous systems. Wang's mechanistic studies demonstrated that the bromination process typically occurred at the 5-position of the pyrimidine ring, representing the site of lowest electron deficiency and highest nucleophilic character. This fundamental understanding provided the theoretical framework necessary for the rational design and synthesis of specific brominated pyrimidine derivatives, including methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.

Subsequent research throughout the mid-twentieth century expanded the scope of brominated pyrimidine chemistry, with investigators exploring various brominating agents and reaction conditions to achieve selective functionalization of pyrimidine rings. The development of 5-bromouracil as a research tool for mutagenesis studies in the 1950s demonstrated the biological significance of brominated pyrimidines, as Rose Litman and Arthur Pardee conducted groundbreaking experiments showing that 5-bromouracil could induce mutations in bacteriophages through its incorporation into DNA. These discoveries highlighted the importance of understanding the fundamental chemistry of brominated pyrimidines and their derivatives.

The evolution of synthetic methodologies for brominated pyrimidines continued through the latter half of the twentieth century, with researchers developing increasingly sophisticated approaches for the selective introduction of bromine substituents. Modern synthetic strategies have incorporated advanced brominating reagents such as sodium monobromoisocyanurate, which provides efficient and facile bromination of pyrimidine nucleosides at the C-5 position. These methodological advances have enabled the preparation of complex brominated pyrimidine derivatives, including methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, with high yields and selectivity.

Significance of Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate in Heterocyclic Chemistry

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique combination of structural features and synthetic utility. The compound represents a convergence of multiple functional elements, including the pyrimidine heterocyclic core, bromine substitution that enhances electrophilic reactivity, and the presence of both carbonyl and ester functionalities that provide additional sites for chemical modification. This structural complexity enables the compound to serve as a versatile intermediate in the synthesis of more elaborate heterocyclic systems and biologically active molecules.

The significance of this compound in heterocyclic chemistry is further amplified by its relationship to naturally occurring pyrimidine bases found in nucleic acids. Pyrimidine derivatives, including cytosine, thymine, and uracil, constitute essential components of deoxyribonucleic acid and ribonucleic acid, establishing the fundamental importance of the pyrimidine framework in biological systems. The introduction of bromine substitution at the 5-position, as present in methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, creates opportunities for studying structure-activity relationships and developing compounds with modified biological properties.

Research investigations have demonstrated that brominated pyrimidine derivatives possess distinctive chemical reactivity patterns that distinguish them from their non-halogenated counterparts. The presence of the bromine substituent enhances the electrophilic character of the pyrimidine ring while simultaneously providing a convenient leaving group for nucleophilic substitution reactions. This dual functionality makes methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate particularly valuable for synthetic applications requiring selective functionalization or cross-coupling reactions.

Contemporary synthetic chemistry has recognized the importance of brominated pyrimidine derivatives as building blocks for the construction of complex molecular architectures. The compound's ester functionality provides additional opportunities for chemical transformation through standard organic reactions such as hydrolysis, transesterification, and amidation. These reactions can be employed to introduce diverse functional groups and create libraries of structurally related compounds for biological screening and structure-activity relationship studies.

The role of methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate in medicinal chemistry applications has been increasingly recognized, as pyrimidine-fused bicyclic heterocycles have demonstrated significant therapeutic potential. Research has shown that 147 pyrimidine-fused bicyclic heterocycles have been approved for clinical assessment or are currently in clinical use, with 57 of these compounds receiving approval from regulatory authorities for treating various diseases. This extensive clinical validation underscores the importance of understanding the fundamental chemistry of pyrimidine derivatives and their synthetic accessibility.

Classification within Pyrimidine-Based Compounds

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate belongs to the extensively studied class of pyrimidine-based compounds, which represent one of the most important families of heterocyclic molecules in both natural and synthetic chemistry. Pyrimidines constitute one of the three diazines, characterized by six-membered heterocyclic rings containing two nitrogen atoms positioned at the 1 and 3 positions, distinguishing them from pyrazines (nitrogen atoms at positions 1 and 4) and pyridazines (nitrogen atoms at positions 1 and 2). This fundamental structural classification places the compound within a broader context of nitrogen-containing heterocycles that have demonstrated remarkable biological and synthetic importance.

Within the pyrimidine family, methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be specifically classified as a substituted pyrimidine-2,4-dione derivative, reflecting the presence of carbonyl functionalities at the 2 and 6 positions of the pyrimidine ring. This structural motif is closely related to barbituric acid derivatives, which have historically played significant roles in medicinal chemistry and pharmaceutical applications. The presence of the carboxylate ester functionality at the 4-position further distinguishes this compound within the broader category of functionalized pyrimidines.

The bromination pattern present in this compound represents a specific subclass of halogenated pyrimidine derivatives, where the bromine substituent is positioned at the 5-carbon of the pyrimidine ring. This substitution pattern is particularly significant because the 5-position represents the most reactive site toward electrophilic attack in pyrimidine systems, as demonstrated by kinetic studies showing that bromination reactions preferentially occur at this position due to its reduced electron deficiency compared to other ring positions. The selective bromination at this site creates compounds with predictable reactivity patterns and synthetic utility.

The classification of methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate as a tetrahydropyrimidine derivative reflects the partially saturated nature of the heterocyclic ring system. Unlike fully aromatic pyrimidines, tetrahydropyrimidines exhibit reduced aromaticity and altered electronic properties, which can significantly influence their chemical reactivity and biological activity. This structural feature places the compound in an intermediate position between fully aromatic pyrimidines and completely saturated dihydropyrimidines.

From a synthetic perspective, this compound represents a member of the broader class of pyrimidine building blocks that have gained prominence in pharmaceutical chemistry due to their versatility and biological relevance. Pyrimidine derivatives have been extensively studied for their therapeutic potential, with research demonstrating their effectiveness in treating various conditions including cancer, viral infections, and inflammatory diseases. The specific structural features present in methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate position it as a potentially valuable intermediate for the synthesis of bioactive compounds within these therapeutic areas.

The functional group classification of this compound reveals multiple reactive sites that enable diverse chemical transformations. The presence of the methyl ester functionality classifies it among carboxylate derivatives, providing opportunities for hydrolysis, transesterification, and amide formation reactions. Simultaneously, the brominated pyrimidine core classifies it as an organobromine compound, enabling participation in cross-coupling reactions, nucleophilic substitution processes, and other transformations characteristic of carbon-halogen bonds.

| Classification Category | Specific Classification | Structural Features |

|---|---|---|

| Heterocycle Type | Six-membered diazine | Two nitrogen atoms at positions 1 and 3 |

| Pyrimidine Subtype | Pyrimidine-2,6-dione derivative | Carbonyl groups at positions 2 and 6 |

| Substitution Pattern | 5-Brominated pyrimidine | Bromine substituent at position 5 |

| Saturation Level | Tetrahydropyrimidine | Partially saturated ring system |

| Functional Group | Methyl carboxylate ester | Ester functionality at position 4 |

| Organohalogen Type | Aromatic bromide | Carbon-bromine bond in aromatic system |

特性

IUPAC Name |

methyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPEPQYSPRWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422518 | |

| Record name | methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30825-88-8 | |

| Record name | methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the bromination of a suitable pyrimidine precursor. One common method includes the reaction of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with bromine in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s purity and yield.

化学反応の分析

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific reagents and conditions depend on the desired outcome.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Applications

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has shown potential in various pharmacological studies:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The bromine substitution may enhance the activity against specific bacterial strains .

- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines. Its mechanism could involve the disruption of nucleic acid synthesis due to its structural similarity to pyrimidine bases .

Synthetic Chemistry

In synthetic organic chemistry, methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate serves as an important intermediate:

- Building Block for Pyrimidines : This compound can be used to synthesize more complex pyrimidine derivatives through various chemical reactions such as nucleophilic substitutions and cyclization processes .

- Reagent in Organic Synthesis : The compound can act as a reagent in the synthesis of other heterocyclic compounds, making it valuable in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Research

A study evaluated the antimicrobial efficacy of methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations compared to control groups. The study highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate inhibited cell proliferation significantly. The compound was found to induce apoptosis in certain types of cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

作用機序

The mechanism of action of Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and its analogs:

Key Comparative Analysis

Halogen Substituents :

- Bromine (target compound): Balances reactivity and stability, making it ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Iodine : Higher leaving-group ability but prone to side reactions due to steric bulk .

- Chlorine : Faster nucleophilic substitution but less polarizable than Br .

- Fluorine : Electron-withdrawing effects stabilize adjacent carbonyl groups, influencing hydrogen-bonding patterns .

Ester Groups :

- Methyl ester : Enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 5-bromoorotic acid, CAS: 30825-88-8) .

- Benzyl esters (e.g., 4-chlorophenylmethyl): Increase molecular weight and lipophilicity, improving cell membrane permeability .

Reactivity and Stability :

- Nitro-substituted analogs (e.g., CAS 52047-16-2) exhibit higher acidity (pKa ~3–4) due to the electron-withdrawing nitro group, whereas brominated derivatives are more neutral .

- The calcium salt (CAS 22454-86-0) is water-soluble but lacks the bromine’s versatility in further functionalization .

Applications :

- Bromo and iodo derivatives are critical in medicinal chemistry for constructing kinase inhibitors or antiviral agents .

- Nitro and benzyl esters are explored in materials science for dye synthesis or supramolecular assemblies .

Research Findings

- Synthetic Utility : The bromine atom in Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate facilitates palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of pyrimido[5,4-d]pyrimidines (e.g., compound 36 in ) .

- Crystallography : Iodo analogs (CAS 116393-71-6) are used in heavy-atom derivatization for phase determination in X-ray crystallography .

- Biological Activity : Fluorinated and chlorinated derivatives show promise as FABP4/5 inhibitors with IC₅₀ values in the micromolar range .

生物活性

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 30825-88-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is characterized by a tetrahydropyrimidine ring with two carbonyl groups and a bromine substituent. Its molecular formula is with a molecular weight of 246.06 g/mol. The compound's structure contributes to its biological properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds within the pyrimidine family exhibit significant antimicrobial activity. Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance:

- In vitro Studies : The compound demonstrated bactericidal activity against Mycobacterium tuberculosis (Mtb) in preliminary tests, suggesting potential use in treating tuberculosis (TB) .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has shown promise in inhibiting cell proliferation in various cancer cell lines:

- Cell Line Studies : In vitro assays indicated that this compound could inhibit the proliferation of A431 vulvar epidermal carcinoma cells significantly .

Structure-Activity Relationship (SAR)

The SAR of methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives suggests that the presence of the bromine atom and the dioxo functional groups are critical for enhancing biological activity. Modifications to the structure can lead to variations in potency and selectivity against different biological targets.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | Antimycobacterial | Not specified | |

| Other Pyrimidines | Varies | Varies |

Case Study 1: Antituberculosis Activity

A study evaluated the efficacy of various pyrimidine derivatives against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate was included in the screening and showed promising results with a significant reduction in bacterial load in infected mice models .

Case Study 2: Anticancer Potential

In research focused on anticancer agents derived from pyrimidines, methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate was tested against A431 cells. The results indicated a notable decrease in cell viability at specific concentrations over time .

Q & A

Q. Advanced Experimental Design

- Strains : Use Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) models.

- Assay : Broth microdilution (MIC) in Mueller-Hinton agar; include ciprofloxacin as a positive control.

- Mechanistic insight : Correlate bromine’s electronegativity with membrane disruption (via SEM) or thymidylate synthase inhibition. reports moderate activity (MIC = 32 µg/mL) against S. aureus .

What strategies improve regioselectivity in brominated dihydropyrimidine synthesis?

Q. Advanced Regioselectivity Control

- Substrate engineering : Use 4-bromo-2-hydroxybenzaldehyde (para-bromo) over 5-bromo-2-hydroxybenzaldehyde (meta-bromo) to favor C5 substitution (yield increases from 72% to 77%) .

- Catalysis : Lewis acids (e.g., ZnCl2) polarize aldehyde carbonyls, directing nucleophilic attack to the β-keto ester’s α-position.

How does solvent polarity affect the stability of the tetrahydropyrimidine ring?

Advanced Stability Analysis

In polar aprotic solvents (DMSO, DMF):

- Ring-opening : Observed at >100°C via 13C NMR (disappearance of C=O at δ 165–170 ppm).

- Mitigation : Use low-temperature storage (−20°C) under nitrogen. Hemiacetal formation (as in ) can stabilize the aldehyde moiety in related analogs .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Advanced Reaction Mechanism

The C5 bromine acts as a leaving group in SNAr reactions. Computational studies (DFT, B3LYP/6-31G*) show:

- Activation energy : ~25 kcal/mol for Br− displacement by amines.

- Transition state : Negative charge localized on pyrimidine O2 and O6.

Experimental validation: React with piperidine in THF (60°C, 12 h) to yield 5-amino derivatives .

How to model the compound’s structure-property relationships computationally?

Q. Advanced Computational Modeling

- Geometry optimization : Use Gaussian09 with M06-2X/cc-pVDZ to predict UV-Vis spectra (λmax ≈ 280 nm).

- Docking studies : AutoDock Vina against E. coli DNA gyrase (PDB: 1KZN) identifies H-bonding with Asp73 and hydrophobic interactions with Br .

What analytical workflows validate purity in halogenated dihydropyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。